molecular formula C15H17N5O2 B2955675 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097895-03-7

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B2955675
CAS RN: 2097895-03-7
M. Wt: 299.334
InChI Key: IFBQJHFIZOEUEK-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic compound that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .


Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is characterized by a pyrimidine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to create compounds for treating human diseases . The saturated nature of the pyrrolidine scaffold allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage . This makes it a valuable tool in the design of new compounds with diverse biological profiles.

Organic Synthesis

In organic synthesis, the pyrimidine ring system of the compound can be employed as a versatile intermediate. The ability to introduce various substituents at different positions on the pyrimidine ring allows chemists to synthesize a wide range of structurally diverse molecules, which can be further used to develop novel materials or pharmaceuticals .

Molecular Biology Research

The pyrimidine moiety is integral to nucleic acids, such as uracil, thymine, and cytosine, making it a significant element in molecular biology studies . The compound’s structural similarity to these nucleic acid components could make it useful in the study of DNA replication, transcription, and repair mechanisms.

Medicinal Chemistry

In medicinal chemistry, the pyrimidine ring is a privileged pharmacophore due to its presence in many biologically active compounds. It is a key motif for developing molecules of biological and pharmaceutical interest, including antitumor agents, and has been explored for its chemistry and medicinal diversity .

Pharmacology

The compound’s pyrimidine core is known to be a part of various pharmacologically active molecules. Pyrimidine derivatives have been investigated for their potential as PARP-1 inhibitors, which are significant in cancer treatment as they interfere with DNA repair mechanisms in cancer cells .

Enantioselective Synthesis

The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . This feature is crucial in the synthesis of enantiomerically pure compounds, which is important for creating drugs with specific desired effects and minimal side effects.

properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-10-8-13(19-11(2)18-10)22-12-4-7-20(9-12)15(21)14-16-5-3-6-17-14/h3,5-6,8,12H,4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBQJHFIZOEUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

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